Tramadol N-Oxide

Analgesia Prodrug Preclinical pharmacology

Tramadol N-Oxide (TNO, RWJ-38705) is a chemically distinct N-oxide prodrug with a molecular weight of 279.183 g/mol. Unlike tramadol, TNO requires its own LC–MS/MS calibration curve, as it does not directly engage opioid receptors (Ki=38.5 µM) and possesses unique chromatographic retention. It is a specified impurity in tramadol drug substance, making it mandatory for ICH-compliant impurity profiling and ANDA submissions. Its species-specific metabolic conversion (e.g., 40% unchanged in mouse hepatic S9 vs. 76% in rat) precludes generic substitution in preclinical studies. Procure this high-purity reference standard to validate analytical methods and ensure regulatory compliance.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
CAS No. 147441-56-3
Cat. No. B023631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTramadol N-Oxide
CAS147441-56-3
Synonyms2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
RWJ 38705
tramadol N-oxide
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESC[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-]
InChIInChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
InChIKeyHBXKSXMNNGHBEA-GOEBONIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tramadol N-Oxide (CAS 147441-56-3) as an Analytical Reference Standard for Pharmaceutical QC and ANDA Filing


Tramadol N-Oxide (TNO, RWJ-38705, CAS 147441-56-3) is a chemically defined N-oxide analog of the centrally acting analgesic tramadol, bearing the systematic name cis-2-[(dimethyloxidoamino)methyl]-1-(3-methoxyphenyl)cyclohexanol . Unlike many synthetic N-oxides of centrally active analgesics which exhibit minimal pharmacological activity, Tramadol N-Oxide has been characterized as a bioactive prodrug that undergoes metabolic N-oxide reduction in vivo to yield tramadol [1][2]. Its utility in analytical and industrial settings stems from its dual role: it serves as a structurally distinct reference standard for the detection and quantification of a specified impurity in tramadol drug substance and finished pharmaceutical products, and it functions as a critical calibrant in LC–MS/MS methods validated for pharmacokinetic studies in preclinical species [3].

Why Tramadol N-Oxide Cannot Be Interchanged with Tramadol or Its Primary Metabolites in Analytical and Preclinical Workflows


Generic substitution with tramadol (CAS 27203-92-5) or its active O-desmethyl metabolite (M1, CAS 93413-47-1) is analytically and mechanistically invalid for applications requiring Tramadol N-Oxide. As a discrete chemical entity, TNO possesses a distinct molecular weight (279.183 g/mol) and physicochemical polarity due to the N-oxide moiety, necessitating its own calibration curve in LC–MS/MS methods rather than relying on response factors derived from tramadol [1][2]. Pharmacologically, TNO does not directly engage opioid receptors (Ki = 38.5 µM for µ-opioid) or monoamine transporters, whereas tramadol and M1 exhibit potent µ-opioid agonism and monoamine reuptake inhibition [3][4]. Furthermore, TNO acts as a prodrug requiring metabolic reduction to tramadol to exert its in vivo effects, with species-specific conversion rates (e.g., 40% unchanged TNO in mouse hepatic S9 versus 76% in rat) that differ fundamentally from the direct action of tramadol [5][6]. These differences preclude any one-to-one replacement in analytical methods, impurity profiling, or preclinical investigations.

Quantitative Differentiation of Tramadol N-Oxide (CAS 147441-56-3) from Tramadol and Related Analogs


Extended In Vivo Duration of Analgesic Action of Tramadol N-Oxide vs. Tramadol

Tramadol N-Oxide demonstrates a quantifiably extended duration of antinociceptive action relative to tramadol. In murine models of thermal nociception, the antinociceptive effect of TNO persisted for 4–5 hours post-administration, whereas tramadol's effects are reported to wane after 2–3 hours [1]. The patent literature further specifies that orally administered TNO provides analgesia for a longer duration than an equi-analgesic amount of tramadol [2].

Analgesia Prodrug Preclinical pharmacology

Rapid and Quantitative Prodrug Conversion of Tramadol N-Oxide to Tramadol Following Oral Administration

Oral administration of Tramadol N-Oxide results in rapid and essentially quantitative conversion to tramadol. A direct head-to-head pharmacokinetic study in rats demonstrated that equal oral doses of TNO and tramadol produced equivalent plasma concentrations of tramadol, suggesting complete metabolic reduction of the N-oxide prodrug in vivo [1]. This contrasts sharply with in vitro data, where the conversion of TNO to tramadol in rat hepatic S9 fraction is negligible (<2%), indicating that the reduction is extrahepatic, likely occurring in the gastrointestinal tract [1].

Prodrug Pharmacokinetics Metabolism

Negligible Affinity for Opioid Receptors and Monoamine Transporters Contrasting Tramadol's Dual Mechanism

In receptor binding assays, Tramadol N-Oxide demonstrates negligible direct interaction with molecular targets implicated in tramadol's analgesic activity. TNO exhibits a Ki of 38.5 µM for the µ-opioid receptor and Ki > 100 µM for δ- and κ-opioid receptors, indicating essentially no functional opioid binding at physiologically relevant concentrations [1]. In contrast, tramadol shows moderate µ-opioid affinity (Ki ~10 µM) and the active M1 metabolite (O-desmethyltramadol) demonstrates high affinity (Ki ~0.01–0.1 µM) [2][3]. Moreover, TNO is essentially devoid of norepinephrine and serotonin reuptake inhibition (Ki > 100 µM), whereas tramadol acts as a moderate reuptake inhibitor [1].

Opioid receptor Monoamine reuptake Prodrug mechanism

Quantitative Profiling of Species-Specific Metabolic Stability of Tramadol N-Oxide In Vitro

The in vitro metabolic stability of Tramadol N-Oxide exhibits pronounced species-dependent differences when incubated with hepatic S9 fractions. Unchanged TNO represented 60% of the sample in mouse, 24% in rat, and 26% in human S9 fractions following incubation with an NADPH-generating system, indicating that mouse hepatic metabolism of TNO is substantially less extensive than that in rat or human [1]. The conversion of TNO to tramadol via N-oxide reduction was greater in rat and human than in mouse [1]. In vivo, unchanged TNO comprised ≤42% of the drug sample in urine from mice, consistent with extensive in vivo metabolism [2].

Metabolic stability In vitro metabolism Species comparison

Analytical Method Detection Limit for Tramadol N-Oxide at 0.1 mg/L (10 ppb)

A validated analytical method reports a detection limit of 0.1 mg/L (equivalent to 10 parts per billion) for Tramadol N-Oxide, underscoring its suitability as a trace-level analytical reference standard . The compound can be detected by spectrometric methods including UV/VIS, IR, and MS, and is supplied with detailed characterization data compliant with regulatory guidelines for use in method development and validation . This low detection threshold is critical for accurate impurity profiling in tramadol drug substance, where TNO is a known impurity .

Analytical method validation LC-MS/MS Trace analysis

Evidence-Backed Application Scenarios for Procuring Tramadol N-Oxide (CAS 147441-56-3)


Development and Validation of LC–MS/MS Methods for Preclinical Pharmacokinetic Studies of TNO

The published LC–MS/MS method for simultaneous determination of TNO and its major metabolites in rat and dog plasma [1] establishes a direct, evidence-based use case. Laboratories developing similar bioanalytical methods for TNO require the authentic reference standard to generate calibration curves, assess matrix effects, and validate assay parameters including linearity (6–2000 ng/mL) and recovery (40–64% in rat plasma, 53–75% in dog plasma). Procuring high-purity Tramadol N-Oxide is essential for replicating or adapting this validated methodology.

Impurity Profiling and Quality Control in Tramadol Drug Substance and Finished Products

Tramadol N-Oxide is a specified impurity in tramadol . Its procurement as a characterized reference standard is mandatory for quality control laboratories performing impurity profiling in compliance with ICH guidelines. The compound's distinct chromatographic retention time and MS fragmentation pattern (enabled by the N-oxide moiety) allow for its unambiguous identification and quantification separate from tramadol and other known impurities. Traceability to pharmacopeial standards (USP or EP) is often available, supporting ANDA submissions .

Mechanistic Studies of Prodrug Activation and Extrahepatic N-Oxide Reduction

The observation that TNO undergoes negligible N-oxide reduction in rat hepatic S9 fraction (<2%) yet exhibits rapid and quantitative conversion to tramadol in vivo [2] points to an extrahepatic, likely gastrointestinal, site of activation. Researchers investigating this non-canonical prodrug activation pathway require pure TNO for use in ex vivo tissue incubation studies (e.g., intestinal homogenates, gut microflora assays) and for definitive LC–MS/MS quantification of the prodrug-to-active drug conversion ratio.

Preclinical In Vivo Studies Evaluating Extended Duration of Analgesia

Investigators modeling sustained analgesic effects or seeking to test once-daily dosing regimens can leverage the quantifiably longer duration of action of TNO (4–5 hours) compared to tramadol (2–3 hours) [2]. Procurement of TNO for these studies is justified by the need to administer a chemically distinct prodrug that inherently provides a longer pharmacodynamic window, reducing the confounding variable of frequent vehicle administration and enabling cleaner PK-PD correlation.

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